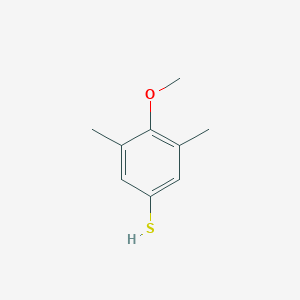

3,5-Dimethyl-4-methoxythiophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,5-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-6-4-8(11)5-7(2)9(6)10-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWMTSFFLQROAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374400 | |

| Record name | 3,5-Dimethyl-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140131-92-6 | |

| Record name | 3,5-Dimethyl-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 140131-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways

Oxidative Transformations: Formation of Disulfides

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry, and 3,5-dimethyl-4-methoxythiophenol readily undergoes this reaction. The formation of a disulfide bond is a key process in various chemical and biological systems.

Photoinduced Oxidative Coupling Mechanisms

Photooxidative coupling offers a clean and economical alternative to traditional oxidation methods that often employ metal-containing oxidants. nih.gov The irradiation of thiophenol derivatives can lead to the formation of disulfides as the major photoproducts. nih.gov This process is influenced by factors such as pH and excitation wavelength, suggesting that both the neutral thiol and the anionic thiolate forms of the molecule are involved in the photoreaction. nih.gov The reaction is believed to occur through the collision of an electronically excited thiolate with a neutral thiol molecule. nih.govresearchgate.net This versatility of light-induced reactions opens avenues for selective control over disulfide bond formation. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Dynamics Involving Thiolates

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, particularly those that are electron-poor. masterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

Arylation Reactions in Organic Synthesis

Arylation reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between two aromatic moieties. mdpi.com These reactions provide an efficient alternative to traditional cross-coupling methods. mdpi.com In the context of this compound, its thiolate anion can act as a potent nucleophile in SNAr reactions, displacing a suitable leaving group on another aromatic ring to form a diaryl sulfide. The success of these reactions often depends on the nature of the electrophilic aromatic substrate and the reaction conditions.

Thiol-Ene Reactions and Regioselectivity Control

The thiol-ene reaction, a type of "click" chemistry, involves the addition of a thiol to an alkene. rsc.org This reaction can be initiated by radicals or nucleophiles/bases and is known for its high efficiency and functional group tolerance. rsc.org The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism, typically involving initiation, propagation, and termination steps.

Anti-Markovnikov Hydrothiolation Investigations

Hydrothiolation, the addition of a thiol across a double or triple bond, can proceed via either Markovnikov or anti-Markovnikov addition. acs.org While Markovnikov addition is often favored, anti-Markovnikov selectivity can be achieved under certain conditions, particularly in radical-mediated reactions. unc.edu For the thiol-ene reaction of this compound with an alkene, the regioselectivity is determined by the stability of the intermediate radical. The addition of the thiyl radical to the less substituted carbon of the alkene is generally favored, leading to the anti-Markovnikov product. nih.gov Catalyst-free methods for anti-Markovnikov hydrothiolation have also been developed, offering a greener approach to these transformations. rsc.org

Transition Metal-Free Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) reactions are a powerful tool for forming C-C and C-heteroatom bonds directly from two C-H or C-H/X-H bonds, respectively. researchgate.net These reactions are highly atom-economical as they avoid the pre-functionalization of starting materials. researchgate.net While many CDC reactions are catalyzed by transition metals, there is a growing interest in developing metal-free alternatives to enhance the sustainability of these processes. cas.cn Metal-free oxidative CDC reactions of alkenes with thiophenols have been developed for the synthesis of allylic sulfides. bohrium.com These reactions offer high regioselectivity and can be performed under mild conditions. researchgate.netbohrium.com A proposed mechanism for such reactions involves the generation of a thiyl radical, which then reacts with the alkene.

Radical Chemistry of Aromatic Thiols

The radical chemistry of aromatic thiols, including this compound, is a critical area of study due to its implications in various chemical transformations and biological processes. The central feature of this chemistry is the generation and subsequent reactions of sulfur-centered radicals, primarily the thiyl radical (ArS•) and the thiol radical cation (ArSH•+).

The formation of these radical species from aromatic thiols can be initiated through several mechanistic pathways. One common pathway is hydrogen abstraction from the thiol group by another radical species. For instance, the reaction of various thiophenols with butyl radicals has been shown to be a primary source of aromatic thiyl radicals. researchgate.netrsc.org This process is typically very fast, with rate constants in the range of 1.0–5.6×10⁸ dm³ mol⁻¹ s⁻¹. researchgate.netrsc.org

Another significant pathway for the generation of radical species from aromatic thiols is through electron transfer. Pulse radiolysis studies of aromatic thiols in n-butyl chloride solution have demonstrated that electron transfer from the thiol to n-butyl chloride parent ions occurs at a near-diffusion-controlled rate, with a rate constant of approximately 1.5×10¹⁰ dm³ mol⁻¹ s⁻¹. researchgate.netrsc.org This electron transfer process can proceed via two parallel pathways: a direct electron transfer to yield the thiophenol radical cation (ArSH•+), and a more complex ionic reaction that results in the direct formation of the thiyl radical (ArS•). researchgate.netrsc.org The latter is proposed to occur through an encounter complex where electron transfer is immediately followed by deprotonation. researchgate.netrsc.org

The presence of substituents on the aromatic ring can influence the stability and reactivity of these radical intermediates. In the case of this compound, the two methyl groups and the methoxy (B1213986) group are all electron-donating. Electron-donating groups are known to stabilize radical cations by delocalizing the positive charge. nih.gov This increased stability of the radical cation can, in turn, affect the kinetics and thermodynamics of the radical-forming reactions.

Once formed, aromatic thiyl radicals are versatile reactive intermediates that can participate in a variety of subsequent reactions. They are known to react with molecular oxygen to form a range of oxidized sulfur species, including thiylperoxyl radicals (RSOO•) and sulfonyl radicals (RS•O₂). nih.gov Thiyl radicals can also engage in addition reactions with unsaturated bonds, such as those in alkenes and alkynes, a process that is fundamental to thiol-ene and thiol-yne click chemistry. stackexchange.com Furthermore, they can act as hydrogen atom transfer agents, a key step in many radical-mediated synthetic methodologies. princeton.edu

The table below summarizes the rate constants for the formation of radical species from various aromatic thiols, providing a comparative basis for understanding the reactivity of compounds like this compound.

| Thiophenol Derivative | Reaction with Butyl Radicals (dm³ mol⁻¹ s⁻¹) | Electron Transfer to n-Butyl Chloride Parent Ions (dm³ mol⁻¹ s⁻¹) |

| Thiophenol | Not Specified | ~1.5×10¹⁰ |

| o-Thiocresol | 1.0–5.6×10⁸ | ~1.5×10¹⁰ |

| m-Thiocresol | 1.0–5.6×10⁸ | ~1.5×10¹⁰ |

| p-Thiocresol | 1.0–5.6×10⁸ | ~1.5×10¹⁰ |

| 2-Thionaphthol | Not Specified | ~1.5×10¹⁰ |

Data sourced from studies on general aromatic thiols as specific data for this compound is not available. researchgate.netrsc.org

Catalytic Contributions of 3,5 Dimethyl 4 Methoxythiophenol Analogues

Application as Organocatalysts in Photoredox Chemistry

Thiophenol derivatives have emerged as effective organocatalysts in visible-light photoredox chemistry, offering a metal-free and environmentally benign alternative to traditional photocatalysts. acs.orgnih.govdlut.edu.cn These catalysts can absorb visible light to initiate single-electron transfer processes, thereby activating organic substrates for a variety of chemical transformations.

Analogues of 3,5-dimethyl-4-methoxythiophenol have shown promise in catalyzing decarboxylative coupling reactions under visible light irradiation. acs.orgnih.govdlut.edu.cn These reactions are particularly valuable as they allow for the formation of new carbon-carbon and carbon-heteroatom bonds from readily available carboxylic acids.

In a typical catalytic cycle, the thiophenol catalyst, upon excitation by visible light, facilitates the decarboxylation of an activated carboxylic acid derivative, such as an N-(acetoxy)phthalimide, to generate a carbon-centered radical. This radical can then engage in subsequent coupling reactions. For instance, research has demonstrated the efficacy of simple and commercially available thiophenols in promoting decarboxylative amination and C-C bond coupling reactions at room temperature. acs.orgnih.govdlut.edu.cn While specific studies on this compound itself are not extensively detailed in this context, the general principle is exemplified by the performance of analogues like 4-(trifluoromethyl)thiophenol, which has shown optimal catalytic activity in certain systems. acs.orgnih.gov The electronic properties of the substituents on the thiophenol ring play a crucial role in tuning the catalyst's redox potential and, consequently, its efficiency.

| Catalyst | Reaction Type | Key Features |

| Thiophenol Analogues | Decarboxylative Coupling | Metal-free, visible-light mediated, room temperature |

| 4-(trifluoromethyl)thiophenol | Decarboxylative Coupling | Optimal catalytic activity in specific systems |

Ligand Design and Substrate in Transition Metal Catalysis

The thiol group of this compound and its analogues serves as an excellent coordinating moiety for transition metals, making them valuable as both ligands and substrates in a variety of catalytic transformations.

In palladium-catalyzed cross-coupling reactions, thiophenol derivatives are frequently employed as substrates for the formation of aryl thioethers, which are important structural motifs in pharmaceuticals and materials science. berkeley.eduacs.orgnih.gov The development of efficient palladium catalysts for C-S bond formation has been a significant area of research. The design of ligands that can stabilize the palladium center and facilitate the catalytic cycle is critical to the success of these reactions. While early systems often suffered from catalyst deactivation due to the strong binding of sulfur compounds to the metal, the development of bulky and electron-rich phosphine (B1218219) ligands has led to highly efficient and functional-group-tolerant catalysts. berkeley.eduacs.org

For instance, palladium complexes with ligands such as CyPF-t-Bu have demonstrated extraordinary turnover numbers in the coupling of aryl halides and sulfonates with thiols. acs.org The use of monophosphine ligands has also been shown to promote C-S cross-coupling reactions at room temperature with soluble bases. nih.gov These advancements allow for the coupling of a wide range of aryl halides with thiophenol analogues under mild conditions.

| Metal | Ligand Type | Reaction | Key Advancement |

| Palladium | Bisphosphine (e.g., CyPF-t-Bu) | C-S Cross-Coupling | High turnover numbers, functional group tolerance |

| Palladium | Monophosphine | C-S Cross-Coupling | Room temperature reactions, use of soluble bases |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-S cross-coupling reactions. rsc.orgnih.govorganic-chemistry.org Nickel catalysts can effectively couple aryl halides and pseudohalides with thiols to form aryl thioethers. A significant challenge in this area has been the coupling of sterically hindered substrates, which is often hampered by the smaller atomic radius of nickel compared to palladium. rsc.orgchemrxiv.org

Recent research has focused on the development of nickel catalytic systems that can overcome these steric challenges. The use of flexible bidentate phosphine ligands, such as DPEphos and dppbz, has enabled the nickel-catalyzed cross-coupling of alkyl thiols with sterically demanding aryl triflates. rsc.orgchemrxiv.org These systems have demonstrated synthetic utility with a broad range of substrates, including biologically relevant molecules. rsc.orgchemrxiv.org Furthermore, nickel-catalyzed reductive cross-coupling reactions have been developed for the synthesis of alkyl aryl thioethers from alkyl halides and arylthiosilanes, showcasing the versatility of nickel in C-S bond formation. nih.govorganic-chemistry.org

| Metal | Ligand Type | Substrates | Key Challenge Addressed |

| Nickel | Flexible Bidentate Phosphines (e.g., DPEphos) | Sterically hindered aryl triflates and alkyl thiols | Overcoming steric hindrance in C-S coupling |

| Nickel | 6,6′-dimethyl-2,2′-bipyridine | Alkyl halides and arylthiosilanes | Reductive C-S cross-coupling |

Chemoselective Bioconjugation and Artificial Metalloenzyme Design

The unique reactivity of the thiol group in analogues of this compound makes them valuable tools for the chemical modification of biological macromolecules and the design of novel biocatalysts.

Thiol-based bioconjugation is a widely used strategy for the site-selective modification of proteins, peptides, and other biomolecules. acs.orgresearchgate.net The high nucleophilicity of the thiol group allows for chemoselective reactions with a variety of electrophilic partners, such as maleimides and α-haloacetamides, to form stable thioether bonds. nih.gov This chemistry is central to the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody to target cancer cells. nih.gov

The thiol groups for conjugation are often generated by the reduction of disulfide bonds within the protein. Various reagents and methods have been developed to achieve selective thiol modification, including the use of phenyloxadiazolyl methyl sulfone (PODS) reagents, which create highly stable bioconjugates. nih.gov The reversibility of disulfide linkages can also be exploited to create dynamic systems, such as self-healing hydrogels. researchgate.net

| Conjugation Strategy | Electrophilic Partner | Resulting Linkage | Application |

| Michael Addition | Maleimide | Thioether | Antibody-Drug Conjugates |

| Nucleophilic Substitution | α-haloacetamide | Thioether | Protein Modification |

| Disulfide Exchange | Pyridyl disulfide | Disulfide | Reversible Conjugation |

The principles of thiol-based bioconjugation are also being applied to the design of artificial metalloenzymes. researchgate.netwikipedia.orgnih.gov These are hybrid catalysts that combine the reactivity of a synthetic metal complex with the selectivity of a protein scaffold. wikipedia.org Thiol-containing amino acids, either naturally occurring or genetically encoded, can serve as anchoring points for the metal complex within the protein. researchgate.net This approach allows for the creation of novel biocatalysts with activities that are not found in nature. wikipedia.org The protein environment around the metal center can be fine-tuned through mutagenesis to optimize the catalytic performance, demonstrating the power of combining chemical synthesis and protein engineering. nih.gov

Genetic Incorporation of Thiophenolic Ligands in Designed Systems

The expansion of the genetic code has emerged as a powerful strategy for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the design of novel biocatalysts with tailored functionalities. This approach allows for the introduction of chemical moieties not found in the 20 canonical amino acids, thereby broadening the catalytic repertoire of enzymes. A significant area of this research focuses on the genetic encoding of thiophenol-containing amino acids to create artificial metalloenzymes. These designer enzymes can harness the unique coordination chemistry of the thiophenol moiety to bind and activate metal centers for catalysis.

A notable example of this strategy is the genetic incorporation of 4-mercaptophenylalanine (pSHF), a thiophenol analogue, into a protein scaffold to create artificial metalloenzymes. nih.govnih.gov This has been successfully achieved using the stop codon suppression methodology, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize a nonsense codon (e.g., the amber stop codon, UAG) and insert the unnatural amino acid at a specific site in the protein sequence. nih.govspringernature.com

Researchers have successfully incorporated 4-mercaptophenylalanine into the transcriptional regulator LmrR, a protein scaffold chosen for its ability to host the unnatural amino acid. nih.govnih.gov The introduced thiophenol side chain of pSHF serves as a soft coordinating ligand, ideal for binding noble metals. nih.govnih.gov This methodology provides a precise in vivo approach to anchor metal complexes, overcoming the challenges associated with in vitro modification techniques. chemrxiv.org

The resulting artificial metalloenzymes, featuring a genetically encoded thiophenol-based metal-binding site, have demonstrated catalytic activity in various transformations. For instance, when complexed with gold(I), the engineered LmrR protein catalyzed hydroamination reactions. nih.govnih.gov The protein environment surrounding the catalytic metal center was shown to influence the enzyme's activity and selectivity, highlighting a key advantage of this in vivo incorporation method. chemrxiv.org Optimization of these artificial enzymes can be achieved through techniques like site saturation mutagenesis. nih.govnih.gov

The research findings demonstrate that genetically encoding thiophenolic ligands is a viable and potent strategy for developing novel designer enzymes. This approach combines the catalytic prowess of noble metals with the tunability and specificity of a protein scaffold.

Table 1: Genetically Incorporated Thiophenolic Ligand and its Application

| Thiophenolic Ligand | Protein Scaffold | Method of Incorporation | Metal Cofactor | Catalyzed Reaction | Key Findings |

| 4-mercaptophenylalanine (pSHF) | LmrR (transcriptional regulator) | Amber stop codon suppression | Gold(I) | Hydroamination of 2-ethynyl anilines | Successful in vivo incorporation of a thiophenolic ligand to create a catalytically active artificial metalloenzyme. nih.govnih.gov |

Table 2: Catalytic Performance of the Artificial Gold Enzyme

| Substrate | Product | Turnover Number | Regioselectivity |

| 2-ethynylaniline | Indole | >50 | Not specified |

| Ethynylphenylurea substrate | Phenyl-dihydroquinazolinone | Not specified | Up to 98% |

Data sourced from studies on artificial gold enzymes created by incorporating 4-mercaptophenylalanine. nih.govnih.govresearchgate.net

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D-NMR for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3,5-Dimethyl-4-methoxythiophenol, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are expected. The aromatic protons would appear in a specific region of the spectrum, while the methyl and methoxy (B1213986) protons would have characteristic chemical shifts. The integration of these signals would confirm the number of protons in each environment. Spin-spin coupling patterns, if observable, would provide information about the connectivity of the protons. For instance, benzylic coupling, a four-bond coupling (⁴J) between the methyl protons and the aromatic protons, is often observed and can cause broadening of the signals. organicchemistrydata.org

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For example, the carbon atom attached to the oxygen of the methoxy group would have a different chemical shift compared to the methyl carbons or the aromatic carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by establishing correlations between protons and carbons. COSY would show correlations between coupled protons, while HSQC would link protons to the carbons they are directly attached to.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| SH | 3.0 - 4.0 | Singlet |

| Ar-H | 6.5 - 7.5 | Singlet |

| OCH₃ | 3.7 - 4.0 | Singlet |

| Ar-CH₃ | 2.2 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-S | 120 - 130 |

| C-O | 150 - 160 |

| C-H (Aromatic) | 110 - 130 |

| C-C (Aromatic) | 130 - 140 |

| OCH₃ | 55 - 65 |

| Ar-CH₃ | 15 - 25 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and their combined use offers a more complete picture of the vibrational modes. americanpharmaceuticalreview.comusda.gov

The IR spectrum of this compound would be expected to show characteristic absorption bands for the S-H, C-H, C-O, and aromatic C=C stretching and bending vibrations. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-H stretching vibrations of the methyl and methoxy groups would be observed around 2850-3000 cm⁻¹. osti.gov Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ range.

Raman spectroscopy would also reveal these vibrational modes, but with different relative intensities. For instance, the S-H and C=C stretching vibrations are often stronger and more easily observed in the Raman spectrum compared to the IR spectrum. usda.gov The study of lignocellulosic materials, which contain similar aromatic and methoxy functionalities, has demonstrated the power of Raman spectroscopy in identifying specific chromophores and molecular structures. usda.gov

Computational methods, such as Density Functional Theory (DFT), can be used to simulate the IR and Raman spectra of molecules, aiding in the assignment of vibrational modes. nepjol.info

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the sulfur and oxygen atoms with their lone pairs of electrons could also lead to n → π* transitions.

The exact position and intensity of the absorption maxima (λmax) are influenced by the substituents on the aromatic ring. The dimethyl and methoxy groups are electron-donating, which would likely cause a red shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene (B151609).

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could also be used to characterize this compound. The fluorescence properties, including the emission wavelength and quantum yield, would provide further insights into the electronic structure of the molecule. Studies on similar thiophenol derivatives have shown that they can be used as fluorescent probes. semanticscholar.org The kinetics of reactions involving related compounds have also been studied using UV-Vis spectrophotometry. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 168.26 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the molecular formula (C₉H₁₂OS). life-science-alliance.orgrsc.org

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for this compound might include the loss of a methyl group (CH₃), a methoxy group (OCH₃), or the entire methoxythiophenol side chain. The PubChem entry for this compound predicts several possible adducts and their corresponding m/z values, which can be useful in interpreting mass spectra. uni.lu

X-ray Diffraction Analysis for Solid-State Structure Determination

This technique would also reveal information about the intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, which govern the packing of the molecules in the crystal lattice. While no specific X-ray diffraction data for this compound was found in the provided search results, this technique remains the gold standard for unambiguous structural elucidation of crystalline compounds. researchgate.net

Computational and Theoretical Investigations on Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govchemrxiv.org It is particularly effective for predicting the geometric and electronic properties of molecules such as 3,5-Dimethyl-4-methoxythiophenol. DFT calculations can determine optimized molecular structures, vibrational frequencies, and various electronic properties by solving the Schrödinger equation based on the electron density. researchgate.net

For this compound, DFT methods like B3LYP, combined with basis sets such as 6-31G(d,p) or cc-pVTZ, would be employed to find the lowest energy conformation. researchgate.netsemanticscholar.org These calculations would predict key structural parameters, including the bond lengths of the C-S, S-H, and C-O bonds, as well as the bond angles and dihedral angles defining the orientation of the methoxy (B1213986) and thiol groups relative to the benzene (B151609) ring. The resulting optimized geometry is crucial for subsequent analyses of the molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.compku.edu.cn

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. semanticscholar.orgsciencegate.app A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. semanticscholar.org For this compound, a DFT calculation would map the electron density distribution of these orbitals. It is expected that the HOMO would be localized primarily on the sulfur atom and the aromatic ring, reflecting the electron-donating nature of the thiol and methoxy groups. The LUMO would likely be distributed over the aromatic ring's π-system. The calculated HOMO-LUMO gap would provide a quantitative measure of its electronic excitability and reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Parameter | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Good electron-donating capability (nucleophilic) |

| LUMO Energy | Relatively low | Moderate electron-accepting capability (electrophilic) |

| HOMO-LUMO Gap | Moderate | Indicates a balance of kinetic stability and chemical reactivity |

| HOMO Localization | Primarily on the sulfur atom and π-system of the aromatic ring | Site of oxidation and electrophilic attack |

| LUMO Localization | Distributed across the aromatic π-system | Site of reduction and nucleophilic attack |

DFT is also instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway for a given reaction. nih.gov

For this compound, this approach could be used to study various reactions, such as its synthesis, oxidation (e.g., to a disulfide), or its role as a nucleophile. Computational chemists can model the step-by-step process of bond breaking and formation, identifying the transition state structure for each step. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. nih.gov This theoretical investigation can predict reaction outcomes and guide the design of new synthetic routes or the understanding of its degradation pathways. mdpi.com

Analysis of Intramolecular and Intermolecular Interactions

The physical and chemical properties of this compound in condensed phases are governed by a complex interplay of intramolecular and intermolecular forces. mdpi.com Intramolecular interactions, such as steric hindrance between the adjacent methyl and methoxy groups, influence the molecule's preferred conformation. Intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding, dictate how molecules pack in a crystal lattice or interact in solution.

A particularly relevant non-covalent interaction for this molecule is the S-H/π interaction. This is a weak hydrogen bond where the thiol's S-H group interacts with the electron-rich π-system of an aromatic ring on a neighboring molecule. nih.govnih.gov Unlike classical hydrogen bonds, which are primarily electrostatic, the S-H/π interaction is significantly driven by favorable orbital interactions, specifically between the aromatic π donor orbital and the S-H σ* acceptor orbital. nih.gov

Structural analyses of similar compounds show that the geometry of this interaction is distinct from classical cation/π interactions. The thiol hydrogen does not typically point towards the center of the aromatic ring but rather towards one of the carbon atoms, aligning the S-H σ* orbital with the aromatic π orbital. nih.govresearchgate.net In a condensed phase, this compound could exhibit such interactions, influencing its crystal packing and supramolecular assembly.

Table 2: Typical Geometric Parameters for S-H/π Interactions

| Parameter | Description | Typical Value Range |

| H···C Distance | Through-space distance between the thiol hydrogen and an aromatic carbon | 2.70 - 2.90 Å |

| S-H···C Angle | Angle formed by the S-H bond and the H···C contact | 120° - 160° |

| Interaction Energy | Stabilizing energy from the interaction | 1 - 2.5 kcal/mol |

Thermochemical Calculations: Bond Dissociation Energies (BDEs)

Thermochemical calculations provide quantitative data on the stability of chemical bonds. The Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radicals. The S-H bond dissociation energy is a key descriptor of the antioxidant potential of thiophenols, as it relates to their ability to donate a hydrogen atom to neutralize free radicals.

Table 3: S-H Bond Dissociation Energies (BDEs) of Thiophenol and Related Compounds

| Compound | S-H BDE (kcal/mol, Gas Phase) | S-H BDE (kcal/mol, DMSO) |

| Thiophenol | ~79.1 westernsydney.edu.au | - |

| 4-Methylthiophenol | ~79.0 westernsydney.edu.au | - |

| 4-Methoxythiophenol | ~78.6 westernsydney.edu.au | ~76.9 researchgate.net |

| 4-Aminothiophenol | ~79.1 westernsydney.edu.au | ~69.8 researchgate.net |

| This compound | Estimated ~78-79 | Estimated <77 |

Molecular Dynamics Simulations for Adsorption and Interface Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the behavior of complex systems, such as a molecule at a liquid-liquid or liquid-solid interface. chemrxiv.org

For this compound, MD simulations could be employed to understand its behavior in various environments. For example, simulations could model its adsorption onto a metal surface, which is relevant to its potential application in materials science as a corrosion inhibitor or in the formation of self-assembled monolayers. The amphiphilic nature of the molecule—with a polar thiol head and a nonpolar aromatic body—suggests it would exhibit specific orientations at interfaces. MD simulations can reveal details about the adsorption process, the stability of the adsorbed layer, and how factors like temperature and solvent affect the interfacial structure. chemrxiv.org

Applications in Materials Science and Industrial Chemical Processes

Emerging Research Frontiers and Uncharted Territories

Advancements in Sustainable and Atom-Economical Synthesis

The chemical industry's shift towards green chemistry has spurred the development of synthetic routes that are both environmentally benign and efficient. nih.gov For thiophenols like 3,5-Dimethyl-4-methoxythiophenol, this involves creating methods that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. google.com

Recent research focuses on several key areas:

Catalyst-driven Processes: A major thrust is the use of catalysts that are efficient, selective, and reusable. Magnetically recoverable nanocatalysts, for instance, are gaining traction for the synthesis of organosulfur compounds. nih.govrsc.org These catalysts, often based on magnetic iron nanoparticles, facilitate reactions under mild conditions, offer superior atom economy, and can be easily separated from the reaction mixture for reuse, significantly reducing waste and operational costs. rsc.org

Solvent-Free and Greener Solvents: Efforts are being made to replace traditional, often hazardous, organic solvents. nih.gov Studies have explored solvent-free conditions or the use of greener alternatives like cyclopentyl methyl ether (CPME), which can offer comparable yields and selectivity to conventional solvents like hexane (B92381) in certain organocatalyzed reactions. nih.gov Formic acid has also been utilized as a reagent and solvent for rapid and green anti-Markovnikov hydrothiolation of styrenes, demonstrating a move towards more sustainable processes. acs.org

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste. The development of magnetically recoverable catalysts has enhanced the efficiency of MCRs for synthesizing a variety of organosulfur compounds. nih.gov

Stoichiometric Efficiency: Novel protocols aim to use reactants in nearly stoichiometric amounts, eliminating the need for large excesses of any single reagent. For example, a highly economic vinylation of thiols has been achieved using a stoichiometric amount of in-situ generated acetylene (B1199291) from calcium carbide, minimizing waste and enhancing safety. mdpi.com

Table 1: Comparison of Modern Synthetic Approaches for Thiol Derivatives

| Method | Key Features | Advantages | Relevant Research Focus |

|---|---|---|---|

| Magnetically Recoverable Catalysis | Use of magnetic nanoparticles as catalyst support. | High efficiency, easy catalyst recovery and reuse, reduced waste. rsc.org | Multicomponent synthesis of organosulfur compounds. nih.gov |

| Green Solvent Chemistry | Replacement of hazardous solvents with benign alternatives (e.g., CPME, water). | Reduced environmental impact and health risks. nih.gov | Asymmetric sulfenylation and Michael additions. nih.gov |

| Atom-Economical Reactions | Maximizing incorporation of starting materials into the final product (e.g., MCRs, stoichiometric reactions). | High efficiency, minimal waste generation. google.comnih.gov | Thia-Michael additions and vinylations. mdpi.comnih.gov |

Exploration of Novel Reactivity Patterns and Catalytic Cycles

The unique electronic properties conferred by the electron-donating methoxy (B1213986) and dimethyl groups on the aromatic ring of this compound make it an interesting candidate for exploring new reactivity. The sulfur-hydrogen bond in thiophenols can be cleaved to generate highly reactive thiyl radicals, which are key intermediates in numerous transformations. researchgate.net

Current research is exploring:

Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool in organic synthesis. Photoredox catalysis can generate thiyl radicals from thiophenols under mild conditions, enabling a variety of C-S bond-forming reactions. beilstein-journals.org These methods are used for thiol-ene reactions, the synthesis of β-ketosulfoxides, and the difluoromethylation of aryl thiols. beilstein-journals.org The reactivity in such cycles is influenced by the electronic nature of the thiophenol; electron-releasing groups, such as those on this compound, can enhance biological activity and radical-mediated reactions. nih.gov

Novel Catalytic Cycles: Beyond simple oxidation-reduction, thiols can participate in more complex catalytic cycles. For example, in certain systems, thiols can be used in catalytic amounts because they are regenerated in a subsequent step of the cycle. nih.gov In the context of mimicking glutathione (B108866) peroxidase activity, cyclic selenides have been shown to operate through catalytic cycles where selenoxide intermediates react with thiols. mdpi.com A shift in the dominant catalytic pathway has been observed when changing solvents, highlighting the subtle interplay of reaction conditions and reagent structure. mdpi.com

Desulfurative Functionalization: A growing area of interest is the cleavage of C–S bonds to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This "desulfurative functionalization" uses organosulfur compounds as versatile building blocks. For instance, recent work has shown the desulfurative carboxylation of thioethers using CO2, representing a sustainable approach to synthesizing carboxylic acids. nih.gov

High-Throughput Screening and Data Science in Thiophenol Research

The integration of high-throughput screening (HTS) and data science is revolutionizing chemical research by accelerating the discovery of new compounds and the optimization of reactions. researchgate.netresearchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired properties. japsonline.com In the context of thiophenol research, HTS can be used to screen libraries of derivatives for specific biological activities or to quickly identify optimal conditions for a new reaction. thermofisher.com Assays have been specifically developed to identify thiol-reactive small molecules in screening libraries, which helps to eliminate promiscuous inhibitors early in the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological or chemical activity. researchgate.net For thiophenols, QSAR studies have been used to predict toxicity and other biological properties based on molecular descriptors. tandfonline.comscilit.com These models can be built using multiple linear regression (MLR) or more advanced artificial neural network (ANN) approaches, with ANN models often providing more effective predictions. researchgate.net Such models can guide the design of new thiophenol derivatives with enhanced activity or reduced toxicity.

Machine Learning (ML) and Data-Driven Optimization: ML algorithms are increasingly used to predict reaction outcomes, optimize synthesis, and even design novel compounds. researchgate.netrsc.org By analyzing large datasets from experiments, ML can identify complex patterns and relationships that may not be apparent to human researchers. researchgate.net This data-driven approach can significantly accelerate the development of new synthetic methods and the discovery of molecules like this compound with tailored properties.

Table 2: Application of Data Science in Thiophenol Research

| Technique | Description | Application to Thiophenols | Reference |

|---|---|---|---|

| QSAR | Correlates chemical structure with biological activity or properties using mathematical models. | Predicting the toxicity of phenols and thiophenols to guide the design of safer chemicals. | tandfonline.comscilit.comresearchgate.net |

| Machine Learning (ML) | Uses algorithms to learn from data and make predictions or decisions. | Optimizing reaction conditions, predicting product selectivity, and facilitating mechanistic studies. | researchgate.netrsc.org |

| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for a specific activity. | Identifying thiol-reactive compounds and potential drug leads from large chemical libraries. | researchgate.netnih.gov |

Bridging Fundamental Understanding to Advanced Technological Applications

The ultimate goal of fundamental research into compounds like this compound is to translate chemical knowledge into practical, advanced technologies. The thiol functional group is particularly valuable for its ability to anchor molecules to surfaces and its reactivity in forming polymers and other complex structures.

Materials Science: Thiol-functionalized molecules are critical for creating self-assembled monolayers (SAMs) on surfaces like gold and zinc oxide. rsc.org These organized molecular layers can modify the surface properties of materials, leading to applications in electronics, sensors, and catalysis. rsc.org For instance, the functionalization of ZnO surfaces with thiol-based molecules has been shown to improve the performance of optoelectronic devices and sensors. rsc.org Furthermore, thiol-ene and thiol-Michael "click" reactions are used to create functionalized 3D architected materials and polymers with precisely controlled chemical and physical properties for applications ranging from tissue engineering to micro-optics. nih.gov

Drug Discovery and Medicinal Chemistry: The thiophene (B33073) ring, a related sulfur-containing heterocycle, is recognized as a privileged pharmacophore in drug discovery, appearing in numerous FDA-approved drugs. nih.gov Thiophenol derivatives are also explored for their therapeutic potential. Studies have shown that the electronic properties of substituted thiophenols are strongly correlated with their cytotoxicity against cancer cells, suggesting that compounds like this compound could be rationally designed as potential therapeutic agents. nih.gov

Functional Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with highly ordered structures. Introducing functional groups like thiols into the COF structure can create materials with a strong affinity for specific targets. Thiol-functionalized COFs have demonstrated remarkable efficiency in removing heavy metal ions from water, highlighting their potential in advanced water treatment technologies. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethyl-4-methoxythiophenol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of thiophenol derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For this compound, a plausible route could start with a methoxy-substituted benzene derivative. Key steps include:

- Sulfur introduction : Use NaSH or thiourea under reflux with a halogenated precursor (e.g., 3,5-dimethyl-4-methoxybromobenzene) in a polar aprotic solvent like DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Yield optimization : Monitor temperature (60–80°C), catalyst choice (e.g., CuI for Ullmann-type couplings), and solvent polarity. Confirm purity via NMR and HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR analysis : Assign peaks using H and C NMR. The methoxy group (~δ 3.8 ppm in H) and thiol proton (δ ~2.5–3.5 ppm, broad) are critical. For dimethyl groups, expect split signals in C NMR .

- IR spectroscopy : Confirm S-H stretch (~2550 cm) and C-O-C (methoxy) at ~1250 cm.

- Mass spectrometry : Use ESI-MS or EI-MS to verify molecular ion [M+H] and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Thiophenols are prone to oxidation. Test stability in buffered solutions (pH 2–12) under nitrogen. Monitor via UV-Vis for disulfide formation (λ ~250–280 nm) .

- Thermal stability : Conduct TGA/DSC to identify decomposition points. Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in organocatalytic or metal-mediated reactions?

Methodological Answer:

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.

- Transition state analysis : Identify energy barriers for thiolate formation or coupling reactions. Compare with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in bioactivity data for thiophenol derivatives like this compound?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., antimicrobial testing per CLSI guidelines) across multiple cell lines. Use positive controls (e.g., chloroxylenol, as in ).

- Mechanistic studies : Perform ROS detection (DCFH-DA assay) or enzyme inhibition assays (e.g., COX-2) to clarify mode of action .

Q. How can researchers design experiments to probe the electronic effects of methoxy and methyl substituents on thiophenol reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.